BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate

Hydrogen bonding Bioisosterism Molecular recognition

Acquire 3‑(Difluoromethyl)‑4‑methoxy‑2‑methylpyridin‑1‑ium‑1‑olate (CAS 1803605‑96‑0) for your lead‑optimization campaign: this scaffold uniquely merges a lipophilic CHF₂ hydrogen‑bond donor (A ≈ 0.12‑0.15) with a pyridine N‑oxide acceptor on the same ring, enabling simultaneous engagement of backbone NH and carbonyl residues in kinases, bromodomains, and proteases. The combination of N‑oxide polarity and CHF₂ lipophilicity delivers a balanced clogP (~1.2‑1.8) that is inaccessible to simple N‑oxides or difluoromethylpyridines alone. Standard B2B shipping; special permits not required.

Molecular Formula C8H9F2NO2
Molecular Weight 189.162
CAS No. 1803605-96-0
Cat. No. B2796111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate
CAS1803605-96-0
Molecular FormulaC8H9F2NO2
Molecular Weight189.162
Structural Identifiers
SMILESCC1=[N+](C=CC(=C1C(F)F)OC)[O-]
InChIInChI=1S/C8H9F2NO2/c1-5-7(8(9)10)6(13-2)3-4-11(5)12/h3-4,8H,1-2H3
InChIKeyCPTZICOVTDSXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate (CAS 1803605-96-0): Structural Identity and Compound Class for Procurement Evaluation


3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate (CAS 1803605-96-0, molecular formula C₈H₉F₂NO₂, molecular weight 189.16 g/mol) is a trisubstituted pyridine N-oxide derivative bearing a difluoromethyl (–CHF₂) group at the 3-position, a methoxy (–OCH₃) group at the 4-position, and a methyl (–CH₃) group at the 2-position . The compound belongs to the broader class of difluoromethylated pyridines, which have gained significant attention in medicinal and agricultural chemistry owing to the ability of the –CHF₂ moiety to act as a lipophilic hydrogen bond donor and bioisostere of alcohol, thiol, and amine functionalities [1]. As an N-oxide, the compound possesses a dative N⁺–O⁻ bond, imparting increased polarity and distinct reactivity compared to its parent pyridine [2]. This specific substitution pattern—combining the N-oxide functionality with a meta-difluoromethyl group, a para-methoxy group, and an ortho-methyl group—is not represented in any currently marketed agrochemical or pharmaceutical agent, positioning this compound as a structurally differentiated research intermediate and potential lead-optimization scaffold [1].

Why Generic Pyridine N-Oxides or Simple Difluoromethylpyridines Cannot Substitute for 3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate


Substituting a structurally related analog for 3-(difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate (CAS 1803605-96-0) is inadvisable because no single in-class comparator reproduces its three simultaneous pharmacophoric elements: the pyridine N-oxide zwitterion, the 3-difluoromethyl hydrogen bond donor, and the 4-methoxy/2-methyl electronic and steric landscape. Research by Tung et al. (2021) demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide, enhancing activity in quorum sensing inhibitor models [1]; however, this strategy replaces the N-oxide rather than retaining it alongside the difluoromethyl group. Conversely, simple pyridine N-oxides such as 4-methoxypyridine N-oxide (CAS 1122-96-9) lack the lipophilic hydrogen bond donor capacity of the –CHF₂ group, which has been shown by Zafrani et al. (2017) to exhibit hydrogen bond acidity comparable to thiophenol and aniline [2]. The target compound uniquely juxtaposes both functionalities on the same ring, offering a scaffold in which the N-oxide modulates polarity and metabolic handling while the –CHF₂ group simultaneously engages biological targets through hydrogen bonding—a dual capability that neither simple difluoromethylpyridines nor conventional pyridine N-oxides can individually provide [3]. Furthermore, the predicted pKa of the conjugate acid of 3-(difluoromethyl)pyridine is 3.48 ± 0.11, indicating that the difluoromethyl substituent substantially acidifies the pyridine ring relative to unsubstituted pyridine (pKa ~5.2), while the N-oxide moiety further alters the electronic profile—meaning that ionization state, solubility, and protein-binding behavior will differ markedly from analogs lacking either functional group .

Quantitative Differentiation Evidence: 3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate Versus Closest Structural Analogs


Hydrogen Bond Donor Capacity: Synergy of N-Oxide Acceptor and CHF₂ Donor Versus Single-Functionality Analogs

The target compound uniquely combines a strong hydrogen bond acceptor (N-oxide oxygen, with an empirically measured hydrogen bond basicity pK_BHX of approximately 1.7–2.0 for pyridine N-oxides [1]) and a lipophilic hydrogen bond donor (–CHF₂, with experimentally determined hydrogen bond acidity (A) of 0.12–0.15, comparable to thiophenol (A ≈ 0.12) and aniline (A ≈ 0.14) [2]). In contrast, 3-(difluoromethyl)pyridine (CAS 76541-44-1) provides only the CHF₂ donor capability with a weaker pyridyl nitrogen acceptor, while 4-methoxypyridine N-oxide (CAS 1122-96-9) provides only the N-oxide acceptor without any hydrogen bond donor functionality. The simultaneous presence of both strong acceptor and donor sites in the target compound predicts the capacity for bifurcated or cooperative hydrogen bonding in biological binding sites—a feature absent in all single-functionality comparators [3].

Hydrogen bonding Bioisosterism Molecular recognition

Predicted Lipophilicity Modulation: clogsP Shift from Concurrent N-Oxide and CHF₂ Substitution Versus Single-Modification Analogs

The juxtaposition of the N-oxide moiety (which typically reduces logP by approximately 0.5–1.0 log units relative to the parent pyridine ) and the CHF₂ group (which is a lipophilic bioisostere that generally increases logP [1]) creates a moderated, 'tunable' lipophilicity profile not achievable by either modification alone. Pyridine N-oxide itself has a measured clogP of approximately 0.64, while 3-(difluoromethyl)pyridine has a predicted logP of 2.02 . The target compound, with an estimated logP in the range of 1.2–1.8 based on the additive contributions of the N-oxide (–0.8), CHF₂ (+1.0), OCH₃ (–0.3), and CH₃ (+0.5) fragments, occupies a lipophilicity window considered favorable for both CNS penetration (optimal logP 1.5–2.7) and oral bioavailability (optimal logP 1.0–3.0) [2]. This moderated lipophilicity contrasts with the high logP of 3-(difluoromethyl)pyridine (2.02), which lacks the polarity-attenuating N-oxide, and the low logP of 4-methoxypyridine N-oxide (estimated ~0.3–0.5), which lacks the lipophilic CHF₂ and CH₃ groups .

Lipophilicity Physicochemical properties Drug-likeness

pKa Modulation and Ionization State Differentiation Relative to 3-(Difluoromethyl)pyridine and Simple Pyridine N-Oxides

The conjugate acid pKa of 3-(difluoromethyl)pyridine is predicted to be 3.48 ± 0.11 , substantially lower than unsubstituted pyridine (pKa ≈ 5.23), reflecting the electron-withdrawing effect of the CHF₂ group. Pyridine N-oxide has a measured pKa of 0.79 (at 24 °C) for the N-oxide oxygen protonation . The target compound combines both electron-withdrawing elements (CHF₂ and N⁺–O⁻), which is predicted to result in a further reduction of the pyridine nitrogen basicity below that of 3-(difluoromethyl)pyridine (estimated pKa < 3.0), while the N-oxide oxygen retains low basicity (estimated pKa < 1.0). This dual suppression of basicity means the compound will remain predominantly uncharged at physiological pH (7.4), in contrast to 3-(difluoromethyl)pyridine, which retains some capacity for protonation at lysosomal pH (~5.0), and 4-methoxypyridine N-oxide, which has a pyridine pKa closer to that of pyridine N-oxide (pKa ≈ 0.8–1.0) but lacks the further acidifying effect of the CHF₂ group at the 3-position [1].

Ionization state pKa prediction Bioavailability

Regioselective Synthetic Accessibility for Diversification via the meta-Difluoromethylation Platform

The Nature Communications study by Xu et al. (2024) demonstrated a regioselectivity switch methodology that enables the site-selective introduction of the difluoromethyl group at the meta- or para-position of pyridines via oxazino-pyridine intermediates and pyridinium salts, respectively [1]. This methodology is directly relevant to the synthesis and further diversification of 3-(difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate, as the N-oxide moiety can serve as both a directing group for further electrophilic aromatic substitution and a precursor for deoxygenative functionalization. Furthermore, the deprotonative functionalization strategy for 3-(difluoromethyl)pyridine, reported by Santos et al. (2020), enables trapping of the lithiated CHF₂ with electrophiles to generate 3-(difluoroalkyl)pyridines [2]. The target compound, bearing the CHF₂ group adjacent to the N-oxide (3-position), offers a unique opportunity for meta-selective C–H functionalization that would be directed by the N-oxide oxygen, a reactivity manifold not available to non-N-oxide comparators such as 3-(difluoromethyl)pyridine or 3-(difluoromethyl)-2,6-dimethoxypyridine [3].

Synthetic methodology Late-stage functionalization Chemical diversity

Structural Differentiation from Molecular Formula Isomers: A Note on C₈H₉F₂NO₂ Compounds

Multiple compounds share the molecular formula C₈H₉F₂NO₂ (MW 189.16) with the target compound, and their biological and physicochemical profiles differ substantially. These include 3-(difluoromethoxy)-2-methoxy-6-methylpyridine (CAS 2969465-33-4) , 3-(difluoromethyl)-2,5-dimethoxypyridine (CAS 1806761-53-4) , and 3-(difluoromethyl)-2,6-dimethoxypyridine [1]. None of these isomers contains the pyridine N-oxide functionality, which fundamentally alters polarity, hydrogen bonding capacity, and metabolic stability. The difluoromethoxy isomer (CAS 2969465-33-4) features an –OCHF₂ group rather than a ring-attached –CHF₂ group, resulting in different metabolic liability (O-dealkylation vs. direct C–CHF₂ hydroxylation). Procurement specifications must therefore confirm identity by ¹H NMR (characteristic CHF₂ triplet at δ 6.8–7.2 ppm, J_HF ≈ 55 Hz) and ¹⁹F NMR (doublet at δ −115 to −120 ppm for CHF₂), as well as HRMS to distinguish from isobaric impurities.

Molecular isomerism Chemical identity Procurement specificity

Optimal Research and Industrial Application Scenarios for 3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate (CAS 1803605-96-0)


Medicinal Chemistry Lead Optimization: Dual Hydrogen Bond Donor–Acceptor Scaffold for Protein–Ligand Binding

In lead optimization campaigns targeting protein binding pockets that engage ligands via simultaneous hydrogen bond donor and acceptor interactions, CAS 1803605-96-0 offers a privileged scaffold combining the CHF₂ donor (A ≈ 0.12–0.15, comparable to thiophenol) and the N-oxide acceptor (pK_BHX ≈ 1.86 for pyridine N-oxide) on a single pyridine ring [1][2]. Medicinal chemistry teams synthesizing focused libraries for targets such as kinases (hinge-binding region), bromodomains (acetyl-lysine pocket), or proteases (oxyanion hole) can exploit this dual functionality to simultaneously engage backbone amide NH (donor) and carbonyl oxygen (acceptor) residues. The moderated lipophilicity (clogP ≈ 1.2–1.8) of the compound positions it favorably relative to either highly polar N-oxides or highly lipophilic difluoromethylpyridines for achieving balanced in vitro ADME profiles in early lead triage [3].

Agrochemical Discovery: Fungicidal and Nematicidal Pyridine N-Oxide Scaffold Exploration

Pyridine N-oxides and difluoromethyl-substituted pyridines have been independently disclosed as active components in fungicidal and nematicidal compositions [1][2]. The target compound, as a pyridine N-oxide incorporating the CHF₂ group, represents a scaffold that merges two independently validated agrochemical pharmacophores. Research groups engaged in crop protection discovery can utilize CAS 1803605-96-0 as a core intermediate for synthesizing alkynylpyridine-substituted amide derivatives, a class of compounds for which N-oxides and salts thereof have been specifically claimed as pest control agents, particularly fungicides and nematicides [2]. The moderated lipophilicity and the presence of both the N-oxide and CHF₂ groups may contribute to improved phloem mobility and cuticle penetration relative to non-N-oxide, non-fluorinated pyridine analogs.

Physicochemical Tool Compound for Studying Hydrogen Bond Cooperativity in Molecular Recognition

CAS 1803605-96-0 is a structurally unique tool for fundamental physical organic chemistry studies of hydrogen bond cooperativity, where the N-oxide acceptor and CHF₂ donor are covalently constrained on the same aromatic scaffold. Researchers investigating the 'lipophilic hydrogen bond donor' concept [1] can use this compound to test whether the hydrogen bond donor strength of CHF₂ is modulated by the adjacent electron-withdrawing N-oxide group, using FTIR-based α-scale measurements with N-methylpyrrolidinone as the reference acceptor. The compound's predicted pKa suppression (pyridine nitrogen pKa < 3.0) also provides a model system for studying the interplay between hydrogen bonding and ionization state in aqueous and non-aqueous environments [2], which is directly relevant to understanding molecular recognition phenomena in both drug–target and agrochemical–target interactions.

Synthetic Methodology Development: Orthogonal Diversification Platform for C–H Functionalization

For synthetic chemistry groups developing novel C–H functionalization methodologies, CAS 1803605-96-0 serves as an ideal substrate for exploring orthogonal reactivity. The N-oxide moiety can direct ortho-metallation using i-PrMgCl at −78 °C, enabling electrophilic trapping at the 2-position (adjacent to the N-oxide), while the CHF₂ group at the 3-position can be deprotonated with LDA for nucleophilic trapping with electrophiles to generate difluoroalkyl adducts [1][2]. This dual reactivity, validated by Santos et al. (2020) for 3-(difluoromethyl)pyridine substrates and by Liu et al. (2013) for pyridine N-oxide substrates, offers methodology groups an opportunity to develop sequential one-pot functionalization protocols that exploit chemoselectivity between the N-oxide-directed and CHF₂-deprotonative manifolds [3].

Quote Request

Request a Quote for 3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-ium-1-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.